

Pyridazine-Based Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Ethyl pyridazine-3-carboxylate*

Cat. No.: *B073445*

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The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of pyridazine-based compounds as inhibitors of Activin-like Kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor crucial in the TGF- β signaling pathway. Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis.[\[1\]](#)[\[2\]](#)

Comparative Analysis of ALK5 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 4,6-disubstituted pyridazine derivatives against the ALK5 kinase. The data highlights how modifications to the core structure influence inhibitory potency, providing valuable insights for the rational design of novel ALK5 inhibitors.

Compound ID	R1	R2	ALK5 Ki (nM)[1]
1a	4-pyridyl	5-chloro-2-fluorophenyl	>10000
2A	2-aminopyridin-4-yl	5-chloro-2-fluorophenyl	1900
4	2-aminopyridin-4-yl	5-chloro-2-fluorophenyl	75
5	3-aminopyridin-4-yl	5-chloro-2-fluorophenyl	1700
6	2-acetamidopyridin-4-yl	5-chloro-2-fluorophenyl	7200
19	2-(2-(dimethylamino)ethylamino)pyridin-4-yl	5-chloro-2-fluorophenyl	1.9
20	2-(3-(dimethylamino)propylamino)pyridin-4-yl	5-chloro-2-fluorophenyl	1.1
23	2-((1-methylpiperidin-4-yl)methoxy)pyridin-4-yl	5-chloro-2-fluorophenyl	1.2

Key SAR Observations:

- Direct connection of a 4-pyridyl hinge binder to the pyridazine core (Compound 1a) resulted in a significant loss of potency.[[1](#)]
- The introduction of a 2-amino group on the pyridine ring (Compound 2A) showed a marked increase in potency, which was further enhanced in Compound 4.[[1](#)] This suggests a crucial hydrogen bond interaction with the hinge region of the kinase.
- Shifting the amino group to the 3-position of the pyridine ring (Compound 5) was detrimental to the activity.[[1](#)]

- Acetylation of the 2-amino group (Compound 6) led to a significant drop in potency, indicating the importance of the free amino group for optimal interaction.[1]
- The most potent compounds were obtained by introducing basic side chains at the 2-position of the pyridine ring (Compounds 19, 20, and 23), demonstrating that extending into the solvent-exposed region with groups capable of forming additional interactions can dramatically improve inhibitory activity.[1]

Experimental Protocols

ALK5 Kinase Inhibition Assay

The inhibitory activity of the pyridazine-based compounds against ALK5 was determined using a luminescence-based kinase assay.[1][3] This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed).

Materials:

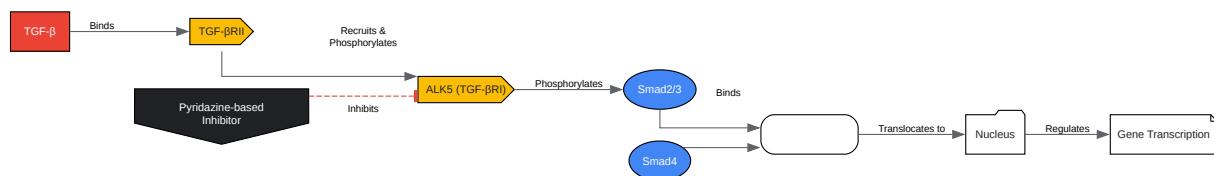
- Recombinant human ALK5 (GST-tagged)
- GST-tagged full-length Smad3 (substrate)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
- ATP
- [γ -³³P]ATP (for radioisotope-based assays)
- Test compounds (dissolved in DMSO)
- 96-well plates
- Luminescence detection reagent (e.g., Kinase-Glo® Max)
- Microplate reader capable of measuring luminescence

Procedure:

- Compound Preparation: A stock solution of the test compound is prepared in DMSO. Serial dilutions are then made in the kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and typically does not exceed 1%.[\[4\]](#)
- Master Mix Preparation: A master mix is prepared containing the kinase buffer, ATP, and the substrate (Smad3).
- Assay Plate Setup:
 - Test Wells: 5 µL of the diluted test compound solutions are added to the respective wells of a 96-well plate.
 - Positive Control (No Inhibitor): 5 µL of the kinase buffer containing the same concentration of DMSO as the test wells is added.
 - Blank (No Enzyme): 5 µL of the kinase buffer is added.
- Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution of the ALK5 enzyme to the "Test Wells" and "Positive Control" wells. The "Blank" wells receive only the kinase buffer.
- Incubation: The plate is incubated at 30°C for a specified period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[\[4\]](#)[\[5\]](#)
- Luminescence Detection:
 - After the incubation period, the luminescence detection reagent is added to each well. This reagent stops the kinase reaction and initiates a reaction that produces a luminescent signal proportional to the amount of ATP remaining.
 - The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to stabilize the luminescent signal.[\[4\]](#)
 - The luminescence is then read using a microplate reader.

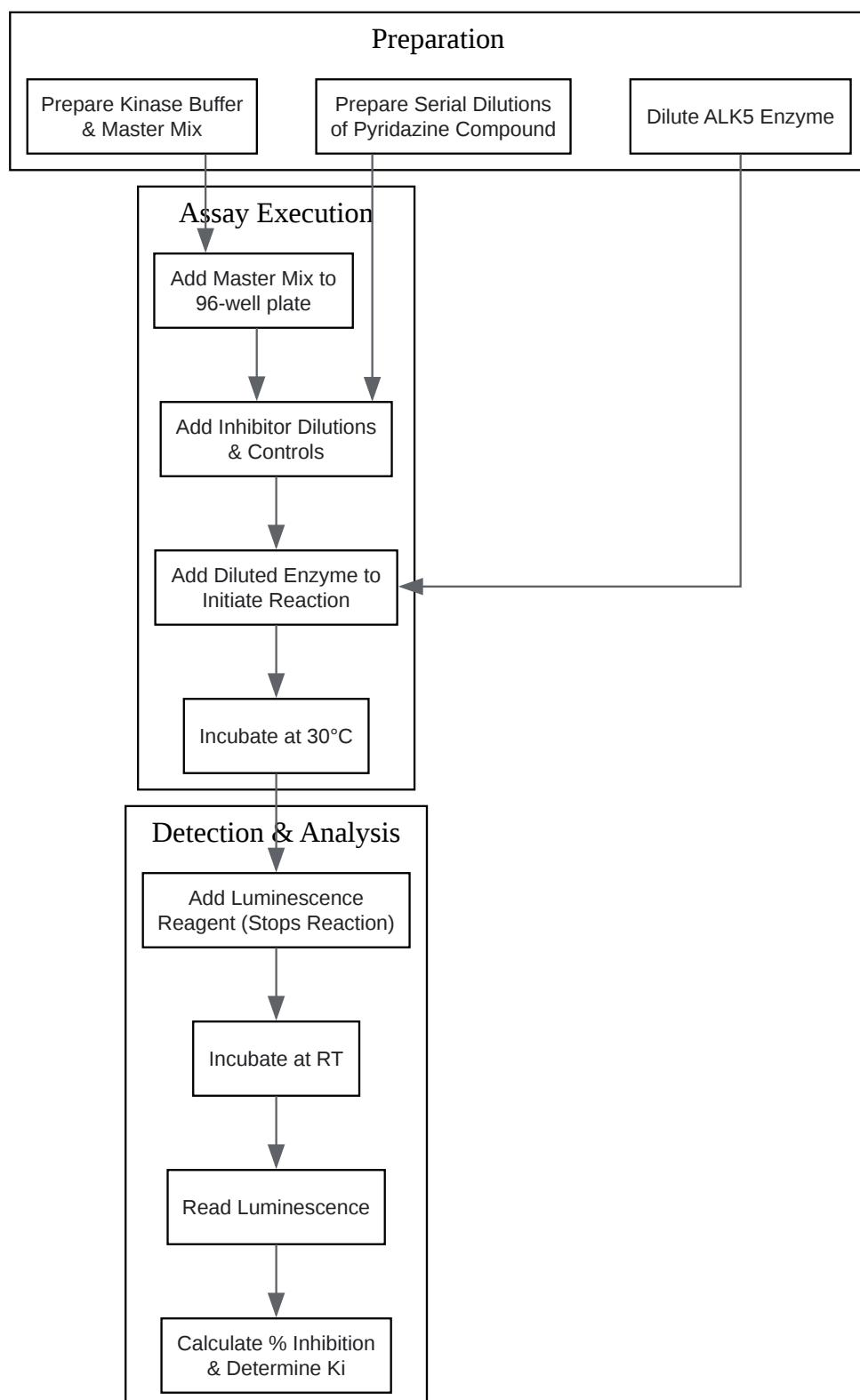
- Data Analysis: The inhibitory activity of the test compounds is determined by calculating the percentage of ALK5 activity remaining in the presence of the inhibitor compared to the positive control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve. The Ki values are calculated from the IC₅₀ values using the Cheng and Prusoff equation.[1]

Visualizations



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Caption: TGF-β signaling pathway and the point of inhibition by pyridazine-based ALK5 inhibitors.

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Caption: Experimental workflow for the in vitro ALK5 kinase inhibition assay.

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